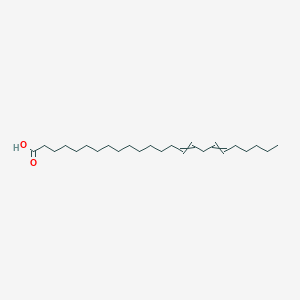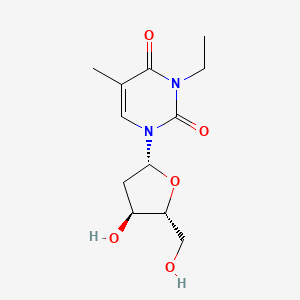![molecular formula C13H16NO9PS B1217734 [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate CAS No. 74141-15-4](/img/structure/B1217734.png)
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanatophenylmethyl dihydrogen phosphate, commonly referred to as [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate, is a chemical compound with the molecular formula C13H16NO9PS
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenylmethyl dihydrogen phosphate typically involves the reaction of 4-isothiocyanatophenol with methyl dihydrogen phosphate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of 4-Isothiocyanatophenylmethyl dihydrogen phosphate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isothiocyanatophenylmethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like primary amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and carbamates.
Wissenschaftliche Forschungsanwendungen
4-Isothiocyanatophenylmethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Isothiocyanatophenylmethyl dihydrogen phosphate involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes by modifying their active sites, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isothiocyanatophenol: Similar structure but lacks the phosphate group.
Phenylmethyl dihydrogen phosphate: Similar structure but lacks the isothiocyanate group.
4-Isothiocyanatobenzyl alcohol: Similar structure but with an alcohol group instead of the phosphate group.
Uniqueness
4-Isothiocyanatophenylmethyl dihydrogen phosphate is unique due to the presence of both the isothiocyanate and phosphate groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
74141-15-4 |
|---|---|
Molekularformel |
C13H16NO9PS |
Molekulargewicht |
393.31 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H16NO9PS/c15-10-9(5-21-24(18,19)20)23-13(12(17)11(10)16)22-8-3-1-7(2-4-8)14-6-25/h1-4,9-13,15-17H,5H2,(H2,18,19,20)/t9-,10-,11+,12+,13+/m1/s1 |
InChI-Schlüssel |
JFSIORWKDATPCG-BNDIWNMDSA-N |
SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Isomerische SMILES |
C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Synonyme |
4-isothiocyanatophenyl-6-phospho alpha-D-mannopyranoside 4-ITCPPM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(DODECYLOXY)ETHOXY]ACETIC ACID](/img/structure/B1217655.png)


![Cyclopenta[hi]chrysene](/img/structure/B1217658.png)







